methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate
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Overview
Description
methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound that features a pyridazinone core, a piperidine ring, and a benzoate ester. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, particularly as an inhibitor of enzymes such as acetylcholinesterase, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s disease .
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter that is essential for cognitive functions .
Mode of Action
Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate acts as an inhibitor of AChE and BChE . By inhibiting these enzymes, the compound prevents the breakdown of acetylcholine, thereby increasing its levels . This results in enhanced cholinergic transmission, which is beneficial in conditions where acetylcholine levels are deficient .
Biochemical Pathways
The action of Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate affects the cholinergic pathway . By inhibiting AChE and BChE, the compound increases acetylcholine levels, enhancing cholinergic transmission . This has downstream effects on cognitive functions, which are impaired when acetylcholine levels are low .
Pharmacokinetics
The compound’s ability to inhibit ache and bche suggests that it may have good bioavailability .
Result of Action
The inhibition of AChE and BChE by Methyl 2-(1-(6-(4-methoxyphenyl)pyridazin-3-yl)piperidine-4-carboxamido)benzoate leads to increased acetylcholine levels . This results in enhanced cholinergic transmission, which can improve cognitive functions in conditions where acetylcholine levels are deficient .
Preparation Methods
The synthesis of methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate involves multiple steps, starting with the preparation of the pyridazinone core. The synthetic route typically includes:
Formation of the Pyridazinone Core: This involves the reaction of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and halogenated intermediates.
Formation of the Benzoate Ester: The final step involves esterification reactions, where the carboxylic acid group is converted to a methyl ester using methanol and acidic catalysts.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an acetylcholinesterase inhibitor, which is relevant in the treatment of Alzheimer’s disease and other neurodegenerative disorders.
Biological Research: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Industrial Applications: It may be used in the development of new pharmaceuticals and agrochemicals due to its bioactive properties.
Comparison with Similar Compounds
methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate can be compared with other pyridazinone derivatives and acetylcholinesterase inhibitors:
Tacrine: An older acetylcholinesterase inhibitor with a different core structure but similar enzyme inhibition properties.
Donepezil: Another acetylcholinesterase inhibitor with a different chemical structure but similar therapeutic applications.
Galantamine: A natural product-based acetylcholinesterase inhibitor with a different mechanism of action.
The uniqueness of this compound lies in its specific structural features, which may offer advantages in terms of selectivity, potency, and pharmacokinetic properties.
Biological Activity
Methyl 2-{1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-amido}benzoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, a pyridazine moiety, and a methoxyphenyl group, which contribute to its unique biological properties. Its molecular formula is C21H24N4O3, and it has a molecular weight of 396.44 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often function as inhibitors of key enzymes involved in cancer progression, inflammation, and microbial resistance.
Key Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), which play roles in inflammatory pathways.
- Receptor Modulation : It can act on neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Activity : Similar derivatives have shown effectiveness against various bacterial strains, suggesting this compound may possess antibacterial properties.
Antitumor Activity
Studies have demonstrated that derivatives of this compound exhibit promising antitumor effects. For instance, compounds with similar piperidine and pyridazine structures have shown significant inhibition against cancer cell lines such as MCF-7 and MDA-MB-231.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | MCF-7 | 5.2 | COX inhibition |
Compound B | MDA-MB-231 | 3.8 | Apoptosis induction |
Antimicrobial Activity
The compound's potential antimicrobial properties were evaluated against various Gram-positive and Gram-negative bacteria. Preliminary results indicate moderate to strong activity, particularly against Staphylococcus aureus and Escherichia coli.
Bacterial Strain | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
Case Studies
- Anticancer Studies : A recent study investigated the anticancer potential of piperidine derivatives similar to this compound. The results indicated that these compounds could induce apoptosis in cancer cells through mitochondrial pathways, enhancing their therapeutic profile against breast cancer .
- Antimicrobial Efficacy : Another research focused on the antimicrobial properties of related piperazine derivatives showed that modifications at the phenyl ring significantly increased antibacterial activity. The study concluded that electron-withdrawing groups enhanced the compound's efficacy .
Properties
IUPAC Name |
methyl 2-[[1-[6-(4-methoxyphenyl)pyridazin-3-yl]piperidine-4-carbonyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4/c1-32-19-9-7-17(8-10-19)21-11-12-23(28-27-21)29-15-13-18(14-16-29)24(30)26-22-6-4-3-5-20(22)25(31)33-2/h3-12,18H,13-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMDNEFVRTVSLQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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